

3-methyl-1H-indazole molecular structure and numbering

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Compound of Interest

Compound Name: 3-methyl-1H-indazole

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An In-depth Technical Guide to the Molecular Structure and Numbering of **3-methyl-1H-indazole**

Introduction

3-methyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in medicinal chemistry and drug discovery.^[1] Its rigid bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for developing therapeutic agents targeting a wide range of biological targets, including kinases and other enzymes. This guide provides a comprehensive technical overview of the molecular structure, IUPAC numbering conventions, spectroscopic signature, and a validated synthesis protocol for **3-methyl-1H-indazole**, intended for researchers, medicinal chemists, and professionals in drug development. The compound has a molecular formula of $C_8H_8N_2$ and a molecular weight of approximately 132.16 g/mol.^{[2][3][4][5]}

Part 1: Elucidation of Molecular Structure & Tautomerism

The foundational structure of **3-methyl-1H-indazole** is a benzopyrazole system, where a six-membered benzene ring is fused to a five-membered pyrazole ring.^[6] A critical feature of the indazole core is its capacity for tautomerism—the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-indazole and 2H-indazole.^{[6][7]}

- **1H-Tautomer:** The proton resides on the nitrogen atom at position 1. This is generally the more thermodynamically stable and, therefore, the predominant form for N-unsubstituted indazoles.[6][7]
- **2H-Tautomer:** The proton is located on the nitrogen atom at position 2.

For 3-methyl-indazole, the 1H-tautomer is the conventionally depicted and more stable isomer. The presence and position of the N-H proton are crucial, as it can act as a hydrogen bond donor, a key interaction in many biological systems.

Caption: Tautomeric forms of 3-methyl-indazole.

Part 2: IUPAC Numbering Convention

A standardized numbering system is essential for unambiguously identifying substituted indazole derivatives. According to IUPAC nomenclature, the numbering of the indazole ring begins at the protonated nitrogen (for the 1H-tautomer) and proceeds around the pyrazole ring first before continuing to the benzene ring. The primary objective is to assign the lowest possible locants to the heteroatoms and then to the substituents.

Causality of Numbering:

- **Position 1:** Assigned to the nitrogen atom bearing the hydrogen in the stable 1H-tautomer.
- **Position 2:** Assigned to the adjacent nitrogen atom.
- **Position 3:** Assigned to the carbon bearing the methyl group. This position is part of the five-membered ring.
- **Positions 4, 5, 6, 7:** The numbering continues sequentially around the carbons of the fused benzene ring.

This convention ensures that **3-methyl-1H-indazole** is the unique and correct name for this structure.

Caption: IUPAC numbering for **3-methyl-1H-indazole**.

Part 3: Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of **3-methyl-1H-indazole**.^[8] The combination of NMR, IR, and Mass Spectrometry provides a complete fingerprint of the molecule.^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.^[10]

- ¹H NMR:** The proton NMR spectrum is highly diagnostic. A broad singlet corresponding to the exchangeable N-H proton is typically observed at a high chemical shift (>10 ppm), especially in solvents like DMSO-d₆.^[10] The methyl group protons appear as a sharp singlet around 2.5 ppm. The four aromatic protons on the benzene ring appear as a complex multiplet pattern between 6.9 and 7.7 ppm.^[11]
- ¹³C NMR:** The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule (six in the benzene ring, one at C3, and the methyl carbon).

Table 1: Summary of NMR Data for **3-methyl-1H-indazole**

Technique	Assignment	Expected Chemical Shift (δ, ppm)	Notes
¹ H NMR	NH (Position 1)	~13.2 (in CDCl ₃) ^[11]	Broad singlet, position is solvent-dependent.
	Aromatic H (C4-C7)	6.90 - 7.65 ^[11]	Complex multiplets (doublets and triplets).
	CH ₃ (Position 3)	~2.56 ^[11]	Sharp singlet.
¹³ C NMR	Aromatic C	108 - 142	Six distinct signals expected.
	C3	~141	

|| CH₃ | ~11-12 ||

Note: Precise chemical shifts can vary based on the solvent and instrument frequency. The data is compiled from reported values for **3-methyl-1H-indazole** and its derivatives.[\[11\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **N-H Stretch:** A characteristic broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H bond stretching of the pyrazole ring.
- **C-H Stretch (Aromatic & Aliphatic):** Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
- **C=C and C=N Ring Stretch:** Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the fused aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[\[8\]](#)

- **Molecular Ion Peak (M⁺):** The primary peak in the mass spectrum will correspond to the molecular weight of the compound. For **3-methyl-1H-indazole** (C₈H₈N₂), the expected exact mass is ~132.07 Da, leading to a prominent molecular ion peak (M⁺) at m/z = 132.[\[2\]](#)[\[11\]](#)
- **Fragmentation:** Common fragmentation may involve the loss of a proton (M-1) or other small neutral molecules, providing further structural evidence. A significant fragment is often observed at m/z = 131.[\[2\]](#)

Part 4: Validated Synthesis Protocol

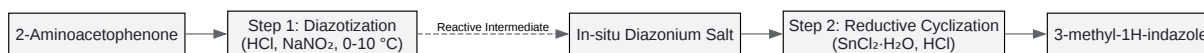
A common and efficient method for synthesizing **3-methyl-1H-indazole** is the reductive cyclization of 2-aminoacetophenone.[\[3\]](#)[\[11\]](#) This process involves two key chemical transformations: diazotization followed by an intramolecular reaction.

Experimental Protocol: Synthesis via Reductive Cyclization

Causality: This protocol relies on the initial formation of a diazonium salt from the primary amine of 2-aminoacetophenone. This highly reactive intermediate is not isolated but is immediately subjected to a reducing agent (stannous chloride), which facilitates an intramolecular cyclization reaction to form the stable indazole ring system.

Step-by-Step Methodology:[\[3\]](#)[\[11\]](#)

- Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%) and cool the solution to 0-10 °C in an ice bath.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C. Stir the mixture for 1 hour at this temperature.
- Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (2.5 eq) in hydrochloric acid (37%). Slowly add this solution to the diazonium salt mixture, again maintaining the temperature at 0-10 °C.
- Reaction Completion: Allow the reaction to stir overnight at the same temperature (0-10 °C).
- Work-up: Pour the reaction mixture into ice water and filter to remove any solids.
- Precipitation: Adjust the pH of the filtrate to ~8 using a suitable base (e.g., NaOH or NaHCO_3 solution). A large amount of solid product will precipitate out of the solution.
- Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield **3-methyl-1H-indazole** as an off-white solid.[\[11\]](#)



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Caption: Workflow for the synthesis of **3-methyl-1H-indazole**.

Part 5: Physicochemical and Safety Data

A summary of key properties and safety information is crucial for proper handling and application.

Table 2: Physicochemical and Safety Properties

Property	Value	Reference
Molecular Formula	C₈H₈N₂	[2] [3] [4]
Molecular Weight	132.16 g/mol	[2] [3] [4]
CAS Number	3176-62-3	[3] [13]
Appearance	Off-white to white solid	[3] [11]
IUPAC Name	3-methyl-1H-indazole	[2]

| GHS Hazard | Warning: H302 (Harmful if swallowed) | [\[2\]](#)[\[4\]](#) |

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